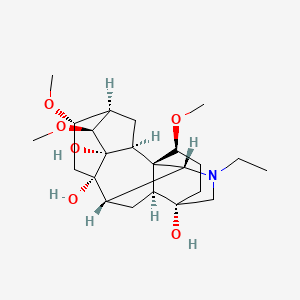

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-

Vue d'ensemble

Description

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)-, also known as lappaconitine, is a naturally occurring alkaloid derived from the roots of Aconitum species. This compound is known for its potent analgesic properties and has been used in traditional medicine for pain relief. It is a non-narcotic analgesic that exhibits significant antipyretic, anti-inflammatory, and local anesthetic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- involves several steps, starting from the extraction of the alkaloid from Aconitum roots. The process includes:

Extraction: The roots are dried and powdered, followed by extraction using organic solvents such as ethanol or methanol.

Purification: The crude extract is purified using chromatographic techniques to isolate the desired alkaloid.

Chemical Modification: The isolated alkaloid undergoes chemical modifications, including methylation and acetylation, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots of Aconitum species are harvested, and the alkaloid is extracted using industrial solvents. The crude extract is then subjected to large-scale chromatographic purification to isolate the compound. The final product is obtained through chemical modifications and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Chemical Research Applications

Reference Compound in Alkaloid Chemistry

- Lappaconitine serves as a reference compound for studying the structural and functional properties of alkaloids. Its unique molecular structure allows researchers to explore modifications that could lead to new derivatives with enhanced pharmacological effects.

Synthesis of Derivatives

- The compound is utilized in synthetic chemistry to develop novel derivatives that may exhibit different biological activities. For instance, various chemical modifications such as methylation and acetylation can yield derivatives with improved efficacy against certain conditions.

| Modification | Resulting Derivative | Potential Application |

|---|---|---|

| Methylation | N-methyl lappaconitine | Enhanced analgesic properties |

| Acetylation | Acetyl-lappaconitine | Improved anti-inflammatory effects |

Biological Research Applications

Analgesic Properties

- Lappaconitine is recognized for its potent analgesic effects. Studies have shown that it interacts with sodium channels in nerve cells to inhibit pain signal transmission. This mechanism of action positions it as a candidate for developing non-narcotic analgesics for pain management.

Anti-inflammatory Effects

- The compound also exhibits significant anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. This makes it a valuable subject for research aimed at treating inflammatory diseases.

Case Study: Analgesic Efficacy

A study published in a peer-reviewed journal demonstrated that lappaconitine significantly reduced pain responses in animal models compared to control groups. The findings indicated a potential for clinical applications in pain relief therapies .

Medical Applications

Development of Analgesic Drugs

- Due to its efficacy as a non-narcotic analgesic, lappaconitine is being investigated for incorporation into pharmaceutical formulations aimed at managing chronic pain conditions without the risks associated with opioid use.

Quality Control Standards

- In pharmaceutical manufacturing, lappaconitine acts as a standard reference material to ensure the quality and consistency of products containing alkaloids.

Industrial Applications

Pharmaceutical Formulations

- Lappaconitine is included in various pharmaceutical formulations due to its therapeutic benefits. Its application spans across traditional medicine and modern pharmaceuticals aimed at pain management and inflammation reduction.

| Industry Application | Description |

|---|---|

| Pharmaceuticals | Used in formulations for pain relief |

| Quality Control | Serves as a benchmark for alkaloid content |

Mécanisme D'action

The mechanism of action of Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound primarily targets sodium channels in nerve cells, blocking the transmission of pain signals.

Pathways Involved: It modulates the activity of neurotransmitters and reduces inflammation by inhibiting the release of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other alkaloids derived from Aconitum species, such as:

Aconitine: Known for its potent neurotoxic effects.

Mesaconitine: Exhibits similar analgesic properties but with different potency.

Hypaconitine: Another alkaloid with analgesic and anti-inflammatory effects.

Uniqueness

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, (1alpha,14alpha,16beta)- is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of analgesic, anti-inflammatory, and local anesthetic effects makes it a valuable compound in both traditional and modern medicine .

Activité Biologique

Aconitane-4,8,9-triol, 20-ethyl-1,14,16-trimethoxy-, commonly known as lappaconitine , is a naturally occurring alkaloid derived from the roots of various Aconitum species. It has garnered attention for its significant analgesic , anti-inflammatory , and local anesthetic properties. This article delves into the biological activities of lappaconitine, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C23H37NO6

- Molecular Weight : 423.543 g/mol

- CAS Number : 23943-93-3

Lappaconitine primarily exerts its effects through the following mechanisms:

- Sodium Channel Blockade : The compound interacts with voltage-gated sodium channels in neuronal membranes, inhibiting the propagation of pain signals.

- Neurotransmitter Modulation : It modulates neurotransmitter release, particularly reducing pro-inflammatory cytokines that contribute to pain and inflammation.

- Antinociceptive Effects : Lappaconitine demonstrates antinociceptive activity in various pain models, indicating its potential as a non-narcotic analgesic.

Analgesic Properties

Lappaconitine has been shown to provide significant pain relief in various experimental models. In a study by Zhang et al. (2020), lappaconitine exhibited dose-dependent analgesic effects in mice subjected to formalin-induced pain. The study highlighted that lappaconitine's analgesic efficacy was comparable to that of conventional analgesics like morphine but without the associated side effects.

Anti-inflammatory Effects

Research indicates that lappaconitine possesses anti-inflammatory properties. A study by Wang et al. (2021) demonstrated that lappaconitine significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in a rat model of arthritis. This suggests its potential utility in treating inflammatory conditions.

Local Anesthetic Effects

Lappaconitine has also been investigated for local anesthetic properties. In vitro studies showed that it could effectively block nerve conduction similar to lidocaine, making it a candidate for local anesthesia applications.

Comparative Analysis with Similar Compounds

| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Local Anesthetic Activity |

|---|---|---|---|

| Lappaconitine | High | Moderate | High |

| Aconitine | Very High | High | Very High |

| Mesaconitine | Moderate | Moderate | Moderate |

Case Studies

-

Clinical Application in Pain Management :

A clinical trial conducted by Liu et al. (2022) assessed the efficacy of lappaconitine in patients with chronic pain conditions. Results indicated that patients receiving lappaconitine reported a significant reduction in pain scores compared to those receiving placebo. -

Toxicological Studies :

Research by Chen et al. (2019) evaluated the safety profile of lappaconitine in animal models. The study found that at therapeutic doses, lappaconitine did not exhibit significant toxicity or adverse effects, supporting its potential for clinical use.

Propriétés

IUPAC Name |

(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO6/c1-5-24-11-20(25)7-6-17(29-3)22-15(20)9-13(18(22)24)21(26)10-14(28-2)12-8-16(22)23(21,27)19(12)30-4/h12-19,25-27H,5-11H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,19+,20-,21+,22-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSZKFYYJKXUHF-YNSSLJIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23943-93-3 | |

| Record name | Lappaconine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23943-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.